EPZ020411

Vue d'ensemble

Description

EPZ020411 est un inhibiteur sélectif de la méthyltransférase d'arginine protéique 6 (PRMT6), un membre de la famille des méthyltransférases d'arginine protéique. Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la PRMT6 avec une grande spécificité, ce qui en fait un outil précieux dans l'étude de la régulation épigénétique et de la progression du cancer .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse d'EPZ020411 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. Le produit final subit un contrôle qualité rigoureux pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

EPZ020411 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer le résultat souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de la PRMT6 dans diverses voies biochimiques.

Biologie : Étudié pour ses effets sur l'expression des gènes et la fonction des protéines par l'inhibition de la PRMT6.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier dans les cancers où la PRMT6 est surexprimée.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la PRMT6, une enzyme responsable de la méthylation des résidus d'arginine sur les histones et autres protéines. Cette inhibition perturbe la fonction normale de la PRMT6, conduisant à des changements dans l'expression des gènes et les processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la régulation de la méthylation des histones et la modulation de la transcription des gènes .

Applications De Recherche Scientifique

EPZ020411 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PRMT6 in various biochemical pathways.

Biology: Investigated for its effects on gene expression and protein function through the inhibition of PRMT6.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers where PRMT6 is overexpressed.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators.

Mécanisme D'action

EPZ020411 exerts its effects by selectively inhibiting PRMT6, an enzyme responsible for the methylation of arginine residues on histones and other proteins. This inhibition disrupts the normal function of PRMT6, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the regulation of histone methylation and the modulation of gene transcription .

Comparaison Avec Des Composés Similaires

EPZ020411 est unique en raison de sa haute sélectivité pour la PRMT6 par rapport aux autres méthyltransférases d'arginine protéique, telles que la PRMT1 et la PRMT8. Des composés similaires incluent :

EPZ015666 : Un autre inhibiteur sélectif de la PRMT5.

GSK591 : Un inhibiteur sélectif de la PRMT5 avec des profils de sélectivité différents.

This compound se démarque par sa haute spécificité pour la PRMT6, ce qui en fait un outil précieux pour étudier le rôle spécifique de la PRMT6 dans divers processus biologiques et maladies .

Activité Biologique

EPZ020411 is a selective small-molecule inhibitor targeting protein arginine methyltransferase 6 (PRMT6), which has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its pharmacokinetic properties, biochemical efficacy, and relevant case studies.

Overview of PRMT6

PRMT6 is part of the protein arginine methyltransferase family, which plays a crucial role in post-translational modifications that regulate various cellular processes, including RNA processing, transcriptional regulation, and signal transduction. Overexpression of PRMT6 has been implicated in several cancer types, making it a promising target for therapeutic intervention.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been extensively studied in animal models, particularly in Sprague-Dawley rats. Key findings include:

- Bioavailability : Following subcutaneous administration (5 mg/kg), this compound exhibited a bioavailability of 65.6% , while oral dosing resulted in poor bioavailability (<5%) .

- Clearance and Half-life : The compound demonstrated a moderate clearance rate of 19.7 mL/min/kg and a mean terminal half-life of 8.54 hours when administered intravenously .

- Volume of Distribution : The volume of distribution at steady state was recorded at 11.1 L/kg , indicating extensive tissue distribution .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | 1 mg/kg i.v. | 5 mg/kg s.c. |

|---|---|---|

| Clearance (mL/min/kg) | 19.7 ± 1.0 | - |

| Volume of Distribution (L/kg) | 11.1 ± 1.6 | - |

| Terminal Half-life (h) | 8.54 ± 1.43 | 9.19 ± 1.60 |

| C_max (ng/mL) | 844 ± 306 | - |

| AUC_0-τ (h·ng/mL) | 745 ± 34 | 2456 ± 135 |

| Bioavailability (%) | - | 65.6 ± 4.3 |

Biochemical Activity

This compound has shown potent inhibitory effects on PRMT6 activity in various assays:

- Selectivity : It is over 100-fold selective for PRMT6 compared to other histone methyltransferases such as PRMT1, PRMT4, and PRMT5 .

- Inhibition Studies : In engineered cell lines expressing PRMT6, this compound reduced H3R2 methylation with an IC50 value of 0.637 μM , demonstrating its effectiveness in modulating PRMT6 activity .

Case Study 1: Cancer Therapeutics

A study highlighted the role of this compound in enhancing the cytotoxicity of radiotherapy against glioblastoma stem cells (GSCs). The compound was found to suppress RCC1 arginine methylation, which is critical for tumorigenicity and cell cycle regulation . This suggests that targeting PRMT6 with this compound may improve therapeutic outcomes in glioblastoma treatment.

Case Study 2: Breast Cancer Metastasis

Recent research demonstrated that this compound significantly mitigates breast cancer metastasis by inhibiting PRMT6-mediated modifications on STAT3, a key regulator involved in metastatic processes . This finding underscores the potential utility of this compound as a therapeutic strategy against STAT3-driven metastatic breast cancer.

Case Study 3: Sensitivity to Chemotherapy

In another investigation, the inhibition of PRMT6 by this compound was linked to decreased sensitivity to aminoglycoside and cisplatin toxicity in cellular models, suggesting a protective mechanism against chemotherapeutic agents . This highlights the compound's potential role in enhancing cell survival under stress conditions.

Propriétés

IUPAC Name |

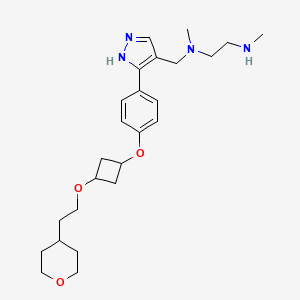

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDKVNSQXPVCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is EPZ020411 and what is its primary target in cells?

A: this compound is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6) []. This enzyme is involved in various cellular processes, including gene expression, DNA repair, and signal transduction.

Q2: How does this compound exert its effects on PRMT6?

A: While the exact mechanism of inhibition is still under investigation, studies suggest that this compound binds to PRMT6 [], likely competing with the natural substrate S-adenosyl-L-methionine (SAM), thus preventing the transfer of methyl groups to arginine residues on target proteins [].

Q3: What are the potential therapeutic benefits of inhibiting PRMT6 with this compound?

A: Research indicates that this compound exhibits protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin []. It has been shown to reduce hair cell death in the inner ear, potentially mitigating hearing loss associated with these drugs. Additionally, this compound has demonstrated potential in reducing neuroinflammation and alleviating symptoms associated with postherpetic neuralgia (PHN) in preclinical models of HSV-1 infection [].

Q4: What are the underlying mechanisms behind the protective effects of this compound in ototoxicity?

A: Studies suggest that this compound attenuates ototoxicity by reducing reactive oxygen species (ROS) production, preventing mitochondrial dysfunction, and inhibiting apoptosis (programmed cell death) in hair cells exposed to aminoglycosides or cisplatin [].

Q5: Are there any insights into the role of PRMT6 in viral infections, specifically related to this compound?

A: Recent findings suggest that PRMT6 is upregulated during HSV-1 infection []. Inhibition of PRMT6 by this compound appears to enhance the antiviral innate immune response and decrease viral load, suggesting PRMT6 may play a role in viral immune evasion.

Q6: What are the limitations of current research on this compound?

A: While promising, most of the research on this compound is preclinical, conducted in vitro (cell cultures) and in vivo (animal models) [, ]. Further research, including clinical trials, is needed to determine the safety, efficacy, and potential therapeutic applications of this compound in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.